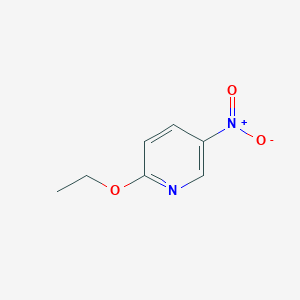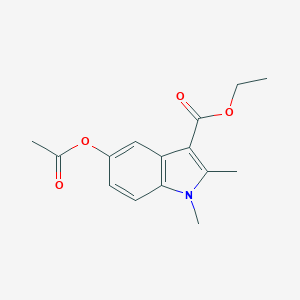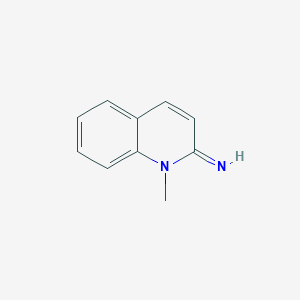
1-methylquinolin-2(1H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methylquinolin-2(1H)-imine, also known as 1-MQI, is a heterocyclic compound that has shown potential in various scientific research applications. It is a derivative of quinoline, which is a class of organic compounds that is widely used in medicinal chemistry due to its diverse biological activities. 1-MQI has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of 1-methylquinolin-2(1H)-imine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
生化和生理效应
1-methylquinolin-2(1H)-imine has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 1-methylquinolin-2(1H)-imine is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its relatively simple synthesis method and good purity make it a convenient compound for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.
未来方向
There are several future directions for research on 1-methylquinolin-2(1H)-imine. One area of interest is the development of new cancer therapies based on its potent antitumor activity. Additionally, further research is needed to fully understand its mechanism of action and its potential use as an antioxidant and anti-inflammatory agent. Other areas of interest include the optimization of synthesis methods to improve yields and purity, as well as the development of new derivatives with improved biological activity.
合成方法
The synthesis of 1-methylquinolin-2(1H)-imine can be achieved through a variety of methods, including the reaction of 2-aminobenzaldehyde with methylamine in the presence of a catalyst. Another method involves the reaction of 2-acetylbenzonitrile with methylamine, followed by cyclization with sulfuric acid. These methods have been optimized to produce high yields of 1-methylquinolin-2(1H)-imine with good purity.
科学研究应用
1-methylquinolin-2(1H)-imine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent.
属性
CAS 编号 |
18029-51-1 |
|---|---|
产品名称 |
1-methylquinolin-2(1H)-imine |
分子式 |
C10H10N2 |
分子量 |
158.2 g/mol |
IUPAC 名称 |
1-methylquinolin-2-imine |
InChI |
InChI=1S/C10H10N2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7,11H,1H3 |
InChI 键 |
GWKMDFXFYQEQFE-UHFFFAOYSA-N |
SMILES |
CN1C(=N)C=CC2=CC=CC=C21 |
规范 SMILES |
CN1C(=N)C=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



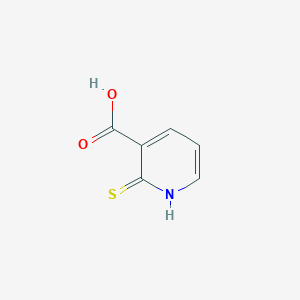
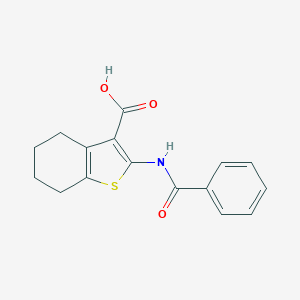
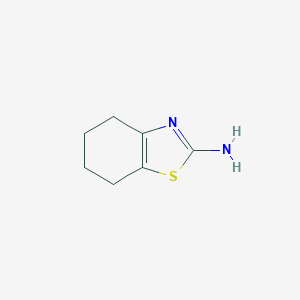
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
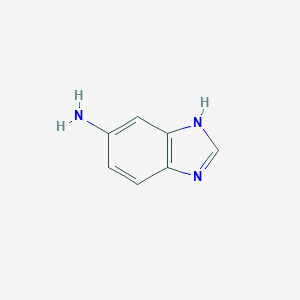
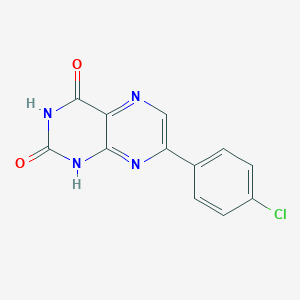
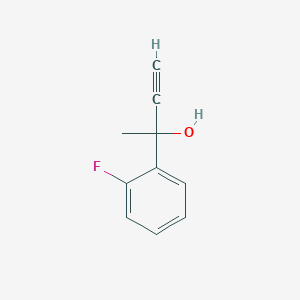
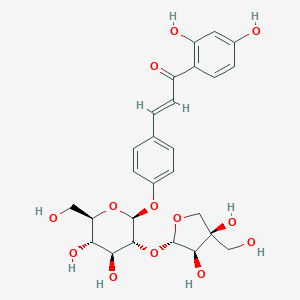
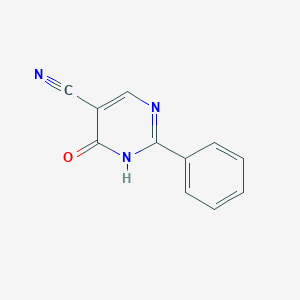
![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
